molecular formula C12H16N4 B1481564 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile CAS No. 2098093-17-3

2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile

Cat. No.: B1481564
CAS No.: 2098093-17-3
M. Wt: 216.28 g/mol
InChI Key: YYRJIQQDDPKTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a useful research compound. Its molecular formula is C12H16N4 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-cyclobutyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-4-5-15-6-7-16-11(9-15)8-12(14-16)10-2-1-3-10/h8,10H,1-3,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRJIQQDDPKTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3CCN(CC3=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H15N3\text{C}_{13}\text{H}_{15}\text{N}_{3}

This compound features a cyclobutyl group attached to a dihydropyrazolo[1,5-a]pyrazine core, which is known for various pharmacological activities.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • mTOR Inhibition : Pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of the mTOR pathway, which plays a crucial role in cell growth and metabolism. This inhibition can lead to anti-cancer effects by blocking cellular proliferation and inducing apoptosis in tumor cells .
  • Neuroprotective Effects : In studies involving models of neurodegenerative diseases such as ALS (Amyotrophic Lateral Sclerosis), compounds with similar structures have shown protective effects against mutant SOD1-induced cytotoxicity in neuronal cell lines .

Case Studies

  • In Vitro Studies : A study using PC12 cell lines expressing G93A-SOD1 demonstrated that analogues of pyrazolo compounds could restore cell viability significantly. The EC50 values for these compounds were found to be in the low micromolar range (e.g., 0.067 µM for specific analogues), indicating potent protective effects against oxidative stress .
  • Animal Models : In vivo experiments with G93A transgenic mice have shown that treatment with compounds derived from pyrazolo scaffolds resulted in improved motor performance and reduced resting time in open-field tests. These findings suggest a potential therapeutic application in ALS .

Comparative Biological Activity Table

CompoundActivity TypeEC50 (µM)Reference
This compoundmTOR InhibitionTBD
Analogues (e.g., CMB-021805)Neuroprotection0.067
Pyrazolo CompoundsCytotoxicity ReductionTBD

Scientific Research Applications

Pharmacological Applications

1. Modulation of Metabotropic Glutamate Receptors
Recent studies indicate that derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazine, including 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile, act as negative allosteric modulators of the metabotropic glutamate receptor subtype 2 (mGluR2). This modulation is significant for treating neurological disorders such as anxiety and depression. The compound's ability to interact with mGluR2 highlights its potential in developing new therapeutic agents targeting the glutamatergic system .

2. Antiviral Activity
The compound has been investigated for its antiviral properties, particularly against Hepatitis B Virus (HBV). A series of analogs derived from similar structures have shown promising anti-HBV activity. The structure-activity relationship studies suggest that modifications to the dihydropyrazolo framework can enhance antiviral efficacy while maintaining low cytotoxicity .

3. Cancer Therapeutics
Research has also explored the use of this compound in cancer treatment. Its derivatives have been synthesized and evaluated for their effects on cancer cell lines. The findings indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making them candidates for further development as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key modifications that have been studied include:

ModificationEffect on Activity
Cyclobutyl substitutionEnhances receptor binding affinity
Acetonitrile groupImproves solubility and bioavailability
Variations in the dihydropyrazolo coreAlters selectivity for mGluR subtypes

These modifications can significantly impact the compound's efficacy and safety profile.

Case Studies

Case Study 1: mGluR Modulation
A study published by Roche INC demonstrated that derivatives with a similar dihydropyrazolo structure were effective in modulating mGluR2. The research provided insights into the binding interactions and highlighted the potential for developing treatments for mood disorders based on these compounds .

Case Study 2: Antiviral Screening
In a screening study for anti-HBV compounds, several derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazine were tested. Compounds with structural similarities to this compound exhibited promising antiviral activity with minimal cytotoxic effects on liver cells. This suggests a viable pathway for further drug development targeting HBV infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.